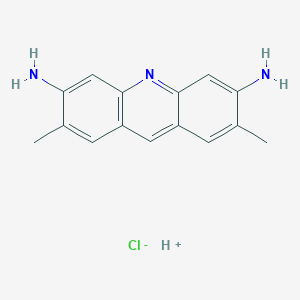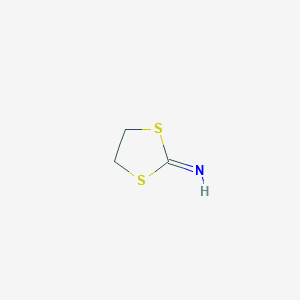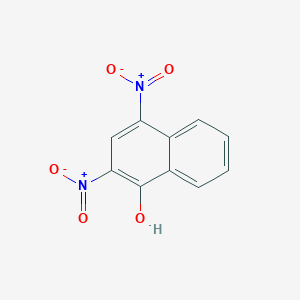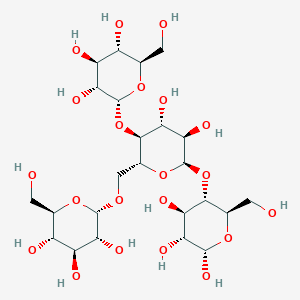
Glycogen
Vue d'ensemble
Description
L'icodextrine est un polymère de glucose ramifié, dérivé de l'amidon, soluble dans l'eau, lié par des liaisons glycosidiques alpha (1→4) et moins de 10 % de liaisons alpha (1→6), ce qui en fait un type de dextrine . Elle est principalement utilisée comme agent osmotique colloïdal dans les solutions de dialyse péritonéale sous le nom commercial d'Extraneal et pour réduire les adhérences post-chirurgicales sous le nom commercial d'Adept . Le composé a un poids moléculaire moyen en poids compris entre 13 000 et 19 000 daltons .
Mécanisme D'action
- Breakdown : Glycogenolysis breaks down glycogen into glucose-1-phosphate, which can be converted to glucose and released into the bloodstream .
- Muscle : Skeletal muscle this compound provides energy for muscle contraction but also affects blood glucose levels by impeding glucose uptake from the blood .
- Release : During fasting, liver this compound is broken down to maintain blood glucose levels, while muscle this compound supports muscle energy needs .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Its dynamic regulation allows us to adapt to changing energy demands . 🌟
Analyse Biochimique
Biochemical Properties
Glycogen plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including this compound synthase for its synthesis and this compound phosphorylase for its degradation . These interactions are essential for maintaining glucose homeostasis .
Cellular Effects
This compound significantly influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in the liver, this compound breakdown provides glucose during periods of fasting to maintain blood glucose levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For example, the activation of this compound phosphorylase leads to this compound breakdown, providing glucose units for energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in long-term cellular function studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to this compound storage diseases, which result in dysfunction in the liver, muscle, heart, kidney, and/or brain .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like this compound synthase and this compound phosphorylase, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is primarily localized in the cytoplasm in a form of granules, and its activity or function can be influenced by various factors, including targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'icodextrine est synthétisée par hydrolyse de l'amidon de maïs. Le procédé comprend les étapes suivantes :
Hydrolyse : L'amidon de maïs est hydrolysé à l'aide d'une solution acide avec une concentration de 0,3 %-1,5 % à une température de 90-95 °C pendant 1-2 heures.
Neutralisation : Le produit d'hydrolyse est neutralisé à un pH de 5-7.
Décoloration : Le produit est refroidi à 55-60 °C et du charbon actif est ajouté pour la décoloration.
Filtration et séchage : Le filtrat est soumis à une ultrafiltration et à un séchage pour obtenir de l'icodextrine.
Méthodes de production industrielle : La production industrielle d'icodextrine suit un processus similaire mais à plus grande échelle. La méthode garantit un produit de haute qualité adapté à la production de masse .
Analyse Des Réactions Chimiques
Types de réactions : L'icodextrine subit principalement des réactions d'hydrolyse. Elle est décomposée en oligosaccharides par l'enzyme alpha-amylase .
Réactifs et conditions courants :
Hydrolyse : Conditions acides (pH 5-7) et températures de 90-95 °C.
Dégradation enzymatique : L'alpha-amylase est utilisée pour décomposer l'icodextrine en oligosaccharides.
Principaux produits : Les principaux produits de l'hydrolyse de l'icodextrine sont les oligosaccharides, qui sont ensuite métabolisés et excrétés par les reins .
4. Applications de la recherche scientifique
L'icodextrine a une large gamme d'applications dans divers domaines :
Chimie : Utilisée comme agent osmotique colloïdal dans les solutions de dialyse péritonéale.
Biologie : Aide à réduire les adhérences post-chirurgicales en empêchant les tissus de coller ensemble.
Médecine : Utilisée en dialyse péritonéale pour les patients atteints d'insuffisance rénale terminale. Elle aide à l'ultrafiltration et à l'élimination des déchets du sang.
Industrie : Employée dans la production de solutions de dialyse biocompatibles et d'autres applications médicales.
5. Mécanisme d'action
L'icodextrine fonctionne comme un agent osmotique colloïdal pour atteindre l'ultrafiltration pendant les séjours prolongés de dialyse péritonéale . Elle exerce une pression osmotique à travers de petits pores intercellulaires, ce qui entraîne une ultrafiltration transcapillaire. Le polymère est minimalement absorbé à travers la membrane péritonéale, ce qui permet une élimination supérieure du liquide par rapport aux dialysats à base de glucose . L'activité osmotique de l'icodextrine maintient la solution à l'intérieur du péritoine pendant trois à quatre jours, en séparant les tissus et en réduisant l'adhésion entre eux .
Composés similaires :
Dextrine : Un polymère de glucose avec des liaisons alpha (1→4), utilisé comme expanseur plasmatique ou anticoagulant.
Dextrane : Un autre polymère de glucose avec des liaisons alpha (1→6), utilisé de manière similaire à la dextrine.
Comparaison : L'icodextrine est unique en raison de sa structure spécifique de liaison glycosidique et de son application en dialyse péritonéale. Contrairement à la dextrine et au dextrane, l'icodextrine est conçue pour fournir une ultrafiltration soutenue et réduire l'exposition au glucose chez les patients dialysés .
Applications De Recherche Scientifique
Icodextrin has a wide range of applications in various fields :
Chemistry: Used as a colloid osmotic agent in peritoneal dialysis solutions.
Biology: Helps in reducing post-surgical adhesions by preventing tissues from sticking together.
Medicine: Used in peritoneal dialysis for patients with end-stage renal disease. It helps in ultrafiltration and waste removal from the blood.
Industry: Employed in the production of biocompatible dialysis solutions and other medical applications.
Comparaison Avec Des Composés Similaires
Dextrin: A glucose polymer with alpha (1→4) linkages, used as a plasma expander or anticoagulant.
Dextran: Another glucose polymer with alpha (1→6) linkages, used similarly to dextrin.
Comparison: Icodextrin is unique due to its specific glycosidic bond structure and its application in peritoneal dialysis. Unlike dextrin and dextran, icodextrin is designed to provide sustained ultrafiltration and reduce glucose exposure in dialysis patients .
Propriétés
IUPAC Name |
2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSGBSNPRWKUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864156 | |
| Record name | Hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycogen | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Icodextrin is a starch-derived, water-soluble glucose polymer linked by alpha (1-4) and alpha (1-6) glycosidic bonds with an average molecular weight between 13,000 and 19,000 daltons. It functions as a colloid osmotic agent to achieve ultrafiltration during long (12-16 hour) peritoneal dialysis dwells. In other words it helps clean waste out of the body when the kidneys are not functioning properly. Icodectrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration through the dwell. This is due to the fact that the polymer is minimially absorbed across the peritoneal membrane. Icodextrin achieves superior fluid removal compared with glucose-based dialysates., EXTRANEAL is an isosmotic peritoneal dialysis solution containing glucose polymers (icodextrin) as the primary osmotic agent. Icodextrin functions as a colloid osmotic agent to achieve ultrafiltration during long peritoneal dialysis dwells. Icodextrin acts in the peritoneal cavity by exerting osmotic pressure across small intercellular pores resulting in transcapillary ultrafiltration throughout the dwell. Like other peritoneal dialysis solutions, EXTRANEAL also contains electrolytes to help normalize electrolyte balance and lactate to help normalize acid-base status., Fluids commonly used for peritoneal dialysis hold poor biocompatibility vis a vis the peritoneal membrane, basically due to the presence of osmotic agents. When rat mesothelium was exposed to glucose-enriched dialysis solutions for 2 hr in vivo, an early and short-lived acceleration of cell life cycle was observed, which, after 30 d of exposure, resulted in a depopulated monolayer of senescent cells. These changes appear to result from persistent oxidative stress due to continuous exposure to high concentration of glucose and to substances generated by the Maillard reaction. Long-term exposure (30 d) of the peritoneal mesothelium to 7.5% icodextrin resulted in a depopulated monolayer consisting mostly of senescent cells, which, additionally, showed atypical nuclear changes and atypical mitosis suggesting DNA damage. These changes coincided with substantial lipid peroxidation, starting immediately after the introduction of the icodextrin solution into the rat's abdominal cavity. So far, the currently used osmotic agents in peritoneal dialysis fluids induce substantial oxidative injury to the exposed monolayer in vivo. Use of high concentrations of glucose results in premature senescence of the exposed cell population. The 7.5% icodextrin dialysis fluid induces through lipid peroxidation substantial genomic damage, which, in turn, sets the biological mechanisms leading to protective cellular suicide in motion. | |
| Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |
| Record name | Icodextrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PMID:12566067, Gotloib L et al; Free Radic Biol Med 34 (4): 419-28 (2003) | |
| Record name | Icodextrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
119400-89-4, 337376-15-5, 9005-79-2 | |
| Record name | β-D-Mannopyranose, O-α-D-galactopyranosyl-(1→6)-O-[β-D-mannopyranosyl-(1→4)]-O-β-D-mannopyranosyl-(1→4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119400-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icodextrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycogen | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Icodextrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7840 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the primary function of glycogen?
A: this compound serves as the primary storage form of glucose in the body. [] Liver this compound maintains blood glucose levels during fasting, while muscle this compound fuels muscle contraction during exercise. [, ]
Q2: How does the structure of this compound influence its metabolism?
A: this compound’s highly branched structure allows for rapid glucose release when needed. [, ] Liver this compound synthetase adds glucose units to this compound molecules, with the number of glucose units added increasing with the size of the this compound molecule. [] Muscle phosphorylase, conversely, releases glucose from the outer branches of this compound, with a consistent release of 1.2 to 1.4 glucose units per outer chain. []
Q3: How does this compound depletion affect substrate metabolism during exercise?
A: this compound depletion leads to a decreased respiratory exchange ratio (RER) during exercise, indicating a shift towards increased fat oxidation. [] Maintaining euglycemia with glucose infusion during exercise counteracts this effect, highlighting the specific role of muscle this compound depletion in the RER decrease. []
Q4: How does the liver contribute to this compound metabolism during fasting?
A: During fasting, the liver breaks down this compound (glycogenolysis) to release glucose, maintaining blood glucose levels. [, , ] In liver-specific this compound synthase knockout mice, the absence of liver this compound results in lower fasting plasma glucose and increased expression of gluconeogenic enzymes. []
Q5: What are the consequences of impaired this compound metabolism?
A: Genetic disorders affecting this compound metabolism can lead to this compound storage diseases (GSDs). [] These diseases are characterized by abnormal this compound accumulation in various tissues, leading to organomegaly, tissue injury, and impaired glucose release. [, ]
Q6: Can manipulating this compound levels influence the severity of myocardial infarction?
A: While augmenting glucose oxidation with dichloroacetate did not alter infarct size in rabbit hearts, neither did it affect the protective effect of ischemic preconditioning. [] Interestingly, this compound depletion prior to ischemia did not mimic the infarct-limiting effect of preconditioning. []
Q7: What are the key enzymes involved in this compound synthesis?
A: this compound synthesis involves two key enzymes: glycogenin and this compound synthase. [] Glycogenin initiates this compound synthesis by assembling a short glucose primer, while this compound synthase extends this primer to form the larger this compound molecule. []
Q8: How do glucose and insulin regulate this compound synthesis?
A: Glucose is the primary substrate for this compound synthesis. [, ] Insulin stimulates this compound synthesis by activating this compound synthase and promoting glucose uptake in muscle and liver cells. [, , ]
Q9: What role does protein kinase C (PKC) play in this compound synthesis regulation?
A: Calcium-mobilizing hormones like vasopressin can inhibit this compound synthase activity partially through a PKC-dependent pathway. [] This suggests a complex interplay between calcium signaling and this compound metabolism.
Q10: How does AMP-activated protein kinase (AMPK) regulate this compound metabolism?
A: AMPK, a cellular energy sensor, plays a crucial role in regulating both this compound synthesis and breakdown. [] During exercise, AMPK activation promotes glucose uptake and fatty acid oxidation, while inhibiting this compound synthesis through phosphorylation of this compound synthase. []
Q11: What is the role of protein phosphatase 1 regulatory subunit 3B (PPP1R3B) in this compound metabolism?
A: PPP1R3B, also known as GL, plays a vital role in regulating hepatic this compound synthesis. [] Mice with liver-specific deletion of PPP1R3B exhibit reduced this compound synthase activity and impaired hepatic this compound storage. []
Q12: What model systems are used to study this compound metabolism?
A: Researchers utilize various model systems to study this compound metabolism, including isolated hepatocytes, [, , ] cultured muscle cells (C2C12), [] and animal models like mice and rats. [, , , , ]
Q13: What techniques are employed to measure this compound content and metabolism?
A: Common techniques include enzymatic assays for this compound content, [, , ] radioisotope labeling to track glucose incorporation into this compound, [, ] and NMR spectroscopy to study this compound structure and dynamics. []
Q14: How is this compound metabolism affected in this compound storage disease type III?
A: this compound storage disease type III is characterized by a deficiency in the debranching enzyme, amylo-1,6-glucosidase. [, ] This leads to the accumulation of abnormally structured this compound, particularly in the liver. []
Q15: What are the clinical features of hepatic this compound synthase deficiency (GSD0)?
A: GSD0, a rare form of GSD, presents with fasting hyperketotic hypoglycemia without hepatomegaly. [] Patients experience daily blood glucose fluctuations, ranging from fasting hypoglycemia to postprandial hyperglycemia and lactic acidemia. []
Q16: How does LEFTY2 protein influence this compound metabolism in endometrial cancer cells?
A: LEFTY2, a cytokine, upregulates the expression of SGLT1 (a glucose transporter) and GYS1 (this compound synthase) in endometrial cancer cells. [] This leads to increased glucose uptake and this compound accumulation, specifically in type 1 endometrial cancer cells. []
Q17: Can platelet-derived growth factor (PDGF) affect this compound synthesis?
A: PDGF, similar to insulin and EGF, stimulates this compound synthase activity in 3T3 cells. [] This finding suggests a potential role for PDGF in regulating this compound metabolism, alongside its established roles in cell growth and proliferation.
Q18: How does hypoxia influence heart this compound utilization during exercise?
A: Hypoxia, simulated by reduced barometric pressure, significantly alters heart this compound utilization during exercise. [] While sea level exercise doesn't impact the biphasic heart this compound response, exercise at a simulated altitude of 3000m initially increases, then decreases, this compound levels. [] At 5000m, exercise leads to almost complete heart this compound depletion. []
Q19: What are the potential therapeutic implications of targeting this compound metabolism?
A: Targeting this compound metabolism holds promise for treating various diseases, including diabetes, obesity, and muscle disorders. [] Understanding the intricate regulatory mechanisms of this compound metabolism is crucial for developing effective therapeutic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


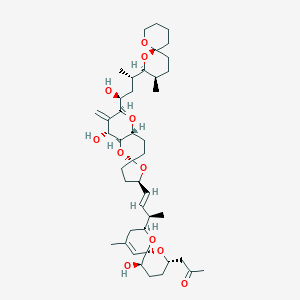
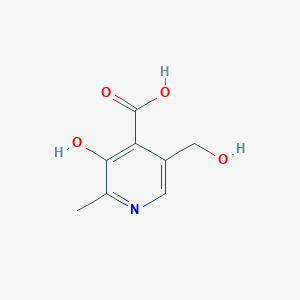
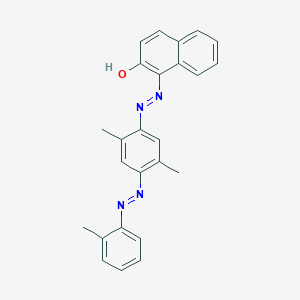
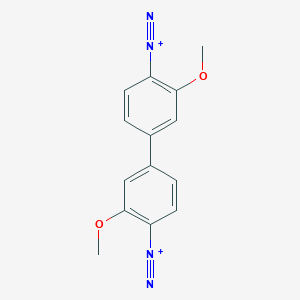

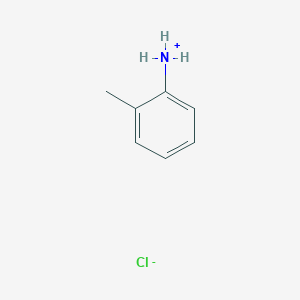
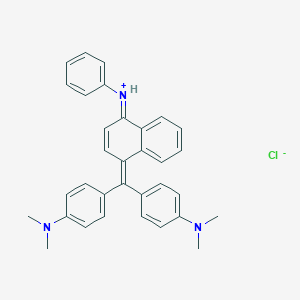

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
